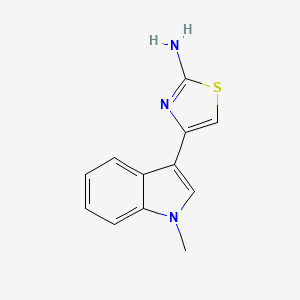

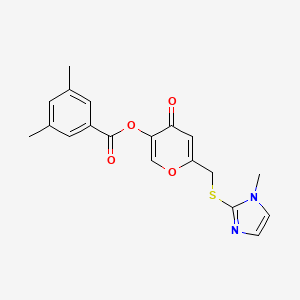

4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine” is a compound that is related to a class of molecules known as indoles . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

A study by Meleddu et al. (2016) involved the synthesis of derivatives related to 4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, investigating their activity on HIV-1 reverse transcriptase. These compounds, including variants with a methyl group on the dihydrothiazole ring and a chlorine atom on the isatin nucleus, showed activity towards both DNA polymerase and ribonuclease H functions associated with HIV-1 RT, indicating potential as dual inhibitors of this viral enzyme (Meleddu et al., 2016).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. Among these, certain compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific strains. This research highlighted the therapeutic potential of these compounds in developing strategies against cancer and bacterial infections (Gür et al., 2020).

Dynamin GTPase Inhibition

Research by Gordon et al. (2013) on the development of indole-based inhibitors for dynamin GTPase identified compounds with significant in vitro and in-cell activity. These findings suggest applications in modulating clathrin-mediated endocytosis, with potential implications for understanding cellular uptake processes and developing therapeutic agents (Gordon et al., 2013).

Synthesis and Chemical Behavior

Olszewski and Boduszek (2010) reported on the synthesis of new thiazole-2, -4, and -5-yl-(amino)methylphosphonates and phosphinates, revealing unexpected chemical behaviors under acidic conditions. This research contributes to the understanding of thiazole derivatives' chemical properties, offering insights into their potential applications in various fields (Olszewski & Boduszek, 2010).

Potential as Anti-inflammatory Agents

Bhati and Kumar (2008) synthesized and evaluated various thiadiazino and thiazolidinoyl indoles for their anti-inflammatory and analgesic activities. These compounds, particularly 8g, demonstrated promising anti-inflammatory and analgesic effects, suggesting their potential as therapeutic agents (Bhati & Kumar, 2008).

将来の方向性

The future directions for “4-(1-Methyl-1H-indol-3-yl)-thiazol-2-ylamine” and related compounds could involve further investigation of their biological activities and therapeutic potential. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, these compounds could be explored for newer therapeutic possibilities.

特性

IUPAC Name |

4-(1-methylindol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-15-6-9(10-7-16-12(13)14-10)8-4-2-3-5-11(8)15/h2-7H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOLYHPQNUTSDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2833748.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)

![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2833771.png)